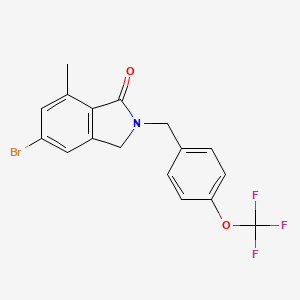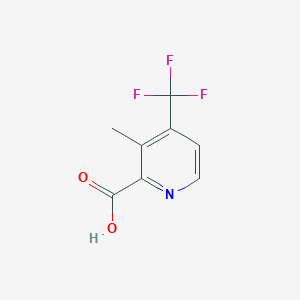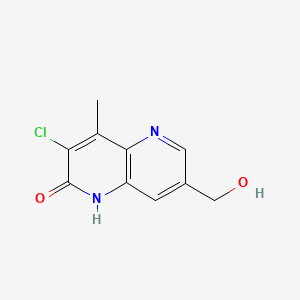
p-Butylphenyl p-cyanocinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Butylphenyl p-cyanocinnamate: is an organic compound that belongs to the class of cinnamate derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a butyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Butylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an aldehyde with a cyanocinnamic acid in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: p-Butylphenyl p-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The phenyl ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
p-Butylphenyl p-cyanocinnamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an inhibitor of specific enzymes and transporters.
Medicine: Explored for its potential therapeutic applications, including anti-cancer properties.
Industry: Used in the formulation of UV-absorbing materials and as a stabilizer in polymer production
Mecanismo De Acción
The mechanism of action of p-Butylphenyl p-cyanocinnamate involves its interaction with specific molecular targets and pathways. One of the key targets is the monocarboxylate transporter-1 (MCT1), which is involved in the transport of lactate into cancer cells. By inhibiting MCT1, this compound disrupts the metabolic symbiosis between hypoxic and aerobic cancer cells, leading to the death of hypoxic cells due to glucose deprivation .
Comparación Con Compuestos Similares
- p-Methylphenyl p-cyanocinnamate
- p-Ethylphenyl p-cyanocinnamate
- p-Propylphenyl p-cyanocinnamate
Comparison: Compared to its similar compounds, p-Butylphenyl p-cyanocinnamate exhibits unique properties due to the presence of the butyl group. This group increases the compound’s hydrophobicity, which can enhance its interaction with lipid membranes and improve its bioavailability. Additionally, the butyl group may influence the compound’s reactivity and stability, making it distinct from its methyl, ethyl, and propyl analogs .
Propiedades
Número CAS |
61924-45-6 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(4-butylphenyl) 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-16-9-12-19(13-10-16)23-20(22)14-11-17-5-7-18(15-21)8-6-17/h5-14H,2-4H2,1H3 |
Clave InChI |
OYKLNRSYVCUPKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)

![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
